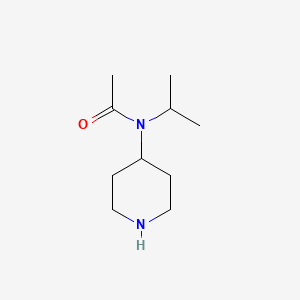

N-isopropyl-N-(piperidin-4-yl)acetamide

Description

Significance of the Piperidine (B6355638) Scaffold in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical and natural product chemistry. encyclopedia.pubnih.gov Its prevalence stems from a combination of favorable properties. The piperidine scaffold can significantly influence a molecule's physicochemical characteristics, such as its solubility and lipophilicity, which are critical for its behavior in biological systems. thieme-connect.comresearchgate.net

The flexible, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. thieme-connect.com This conformational feature makes piperidine a valuable building block in drug design. ijnrd.org Furthermore, the nitrogen atom within the ring can act as a basic center and a hydrogen bond acceptor, further enhancing potential molecular interactions. encyclopedia.pub The introduction of chiral centers into the piperidine scaffold can also lead to improved biological activity and selectivity. thieme-connect.comresearchgate.net Piperidine and its derivatives are integral components in numerous classes of therapeutic agents, including analgesics, antipsychotics, and antivirals. encyclopedia.pubijnrd.org

The Role of Acetamide (B32628) Moieties in Molecular Design

The acetamide group (–NHC(O)CH₃) is a fundamental functional group in organic chemistry that plays a critical role in molecular design. patsnap.com As a simple amide, it can participate in hydrogen bonding as both a donor (from the N-H group) and an acceptor (at the carbonyl oxygen). patsnap.commdpi.com This ability to form hydrogen bonds can influence a molecule's conformation and its interaction with other molecules, including biological macromolecules like proteins and enzymes. patsnap.comarchivepp.com

Incorporating an acetamide moiety into a larger molecule can modulate its properties. For instance, it can enhance metabolic stability and influence pharmacokinetic parameters. archivepp.com The acetamide functional group is found in many clinically used drugs and is a common building block in the synthesis of more complex pharmaceutical intermediates. nih.govnih.gov Its chemical versatility allows it to be a stable linker or a pharmacophoric element responsible for a molecule's activity. nih.gov The conjugation of an acetamide group to other scaffolds, such as the piperidine ring, is a common strategy in medicinal chemistry to create novel chemical entities. nih.gov

Overview of Related Structural Analogues in Chemical Literature

While specific research on N-isopropyl-N-(piperidin-4-yl)acetamide is not extensively detailed in publicly accessible literature, the broader class of N-substituted piperidine acetamides has been a subject of considerable investigation. These structural analogues are explored for a wide range of applications.

For example, derivatives where the piperidine ring is substituted at different positions or carries additional functional groups are common. Analogues such as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide are known as key intermediates in the synthesis of potent analgesics. researchgate.netlgcstandards.com Other complex structures, like 2-(4-(isopropylthio)phenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide, are synthesized for potential applications in pharmacology, particularly targeting neurological pathways. evitachem.com

The acetamide portion of the molecule is also a point of variation. Research has been conducted on compounds where the acetyl group is replaced by other acyl groups or where different substituents are placed on the amide nitrogen. For instance, N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues have been synthesized and studied for their potential antimicrobial properties. researchgate.net The exploration of such analogues, which feature modifications to either the piperidine core or the N-acyl group, highlights the chemical tractability and the perceived value of this molecular scaffold in the search for new chemical entities. ajchem-a.comrsc.org

Interactive Data Tables

Below are tables detailing the properties of the core chemical structures and a selection of related analogues mentioned in the text.

Table 1: Physicochemical Properties of Core Moieties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| N-Isopropylacetamide | C₅H₁₁NO | 101.15 nih.gov | Simple acetamide |

| N-(Piperidin-4-yl)acetamide | C₇H₁₄N₂O | 142.20 sigmaaldrich.com | Piperidine with acetamide |

Table 2: Examples of N-Substituted Piperidine Acetamide Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Noted Application/Research Area |

| N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | C₂₁H₂₆N₂O | 322.45 | Intermediate for analgesics lgcstandards.com |

| 2-Phenoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | C₂₇H₃₀N₂O₂ | 414.54 | Chemical intermediate |

| N-(4-isopropylphenyl)acetamide | C₁₁H₁₅NO | 177.24 nih.gov | Chemical intermediate nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-4-yl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)10-4-6-11-7-5-10/h8,10-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIXNKRFDKFVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNCC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropyl N Piperidin 4 Yl Acetamide and Its Derivatives

Precursor Synthesis and Derivatization Strategies

The construction of N-isopropyl-N-(piperidin-4-yl)acetamide typically proceeds through a convergent synthesis where key fragments are prepared and then coupled. This section details the fundamental steps involved in preparing the necessary precursors and assembling the final molecule.

Synthesis of Key Piperidine (B6355638) Intermediates

The piperidine ring is a ubiquitous scaffold in a vast number of biologically active compounds. nih.gov The synthesis of appropriately substituted piperidine intermediates is therefore a critical first step. A common and versatile starting material for these syntheses is a 4-piperidone (B1582916) derivative or a related precursor such as isonipecotate (ethyl isonipecotate). nih.gov

One established method begins with N-substituted-4-piperidones, which can be converted to 4-aminopiperidine (B84694) derivatives through reductive amination. researchgate.net For instance, N-Boc-4-piperidone can be reacted with an amine in the presence of a reducing agent to yield the corresponding 4-amino-N-Boc-piperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during subsequent synthetic steps.

Another efficient route to 4-substituted-4-aminopiperidine derivatives employs isonipecotate as the starting material. nih.gov This method involves the alkylation of isonipecotate to introduce various substituents at the 4-position of the piperidine ring, followed by a Curtius rearrangement to install the amino group. nih.gov This strategy offers a high degree of flexibility in accessing a range of 4-substituted piperidine cores.

A general scheme for the synthesis of 4-aminopiperidine derivatives from a 4-piperidone is illustrated below:

| Reactant | Reagents and Conditions | Product | Reference |

| N-Boc-4-piperidone | 1. Amine (e.g., NH₃, primary amine) 2. Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | N-Boc-4-aminopiperidine derivative | researchgate.net |

| Isonipecotate | 1. Alkylation 2. Curtius Rearrangement | 4-Alkyl-4-aminopiperidine derivative | nih.gov |

Introduction of the N-Isopropyl Group

The introduction of the N-isopropyl group onto the piperidine nitrogen is a crucial step in the synthesis of the target molecule. A highly effective and widely used method for this transformation is reductive amination . masterorganicchemistry.com This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound, a 4-aminopiperidine precursor (where the piperidine nitrogen is unprotected) can be reacted with acetone (B3395972) in the presence of a suitable reducing agent. masterorganicchemistry.com Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.comharvard.edu These reagents are favored because they are selective for the reduction of the intermediate iminium ion over the starting ketone. harvard.edu

The general reaction is as follows:

The choice of reducing agent and reaction conditions can be optimized to achieve high yields. commonorganicchemistry.com For example, reductive amination using sodium triacetoxyborohydride is often carried out in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com

| Amine Precursor | Carbonyl | Reducing Agent | Product | Reference |

| 4-Aminopiperidine derivative | Acetone | NaBH₃CN or NaBH(OAc)₃ | N-Isopropyl-4-aminopiperidine derivative | masterorganicchemistry.com |

Formation of the Acetamide (B32628) Linkage

The final step in the assembly of this compound is the formation of the acetamide bond. This is typically achieved through the acylation of the secondary amine (the 4-amino group that has been N-isopropylated in the previous step).

A common and efficient method for this acylation is the reaction of the N-isopropyl-piperidin-4-amine intermediate with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride . researchgate.netias.ac.in The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to facilitate the reaction. youtube.com

The reaction with acetic anhydride is generally preferred due to its lower volatility and easier handling compared to acetyl chloride. researchgate.net The reaction can be performed in a variety of aprotic solvents, such as dichloromethane or tetrahydrofuran (B95107) (THF), at room temperature or with gentle heating to ensure complete conversion.

A general representation of the acetamide formation is:

The use of an aqueous medium with sodium bicarbonate has also been reported for the efficient acylation of amines with anhydrides. researchgate.net

| Amine Substrate | Acetylating Agent | Conditions | Product | Reference |

| N-Isopropyl-piperidin-4-amine | Acetic Anhydride | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) | This compound | researchgate.net |

| N-Isopropyl-piperidin-4-amine | Acetyl Chloride | Base (e.g., Pyridine), Aprotic Solvent (e.g., THF) | This compound | ias.ac.in |

Advanced Synthetic Routes

Beyond the classical derivatization strategies, more advanced synthetic methodologies have been developed for the construction of functionalized piperidines. These methods often offer greater efficiency, stereocontrol, and access to a wider range of derivatives.

Metal-Catalyzed Approaches (e.g., Palladium-catalyzed reactions for related compounds)

Palladium-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. rsc.orgchemrxiv.org While direct palladium-catalyzed N-isopropylation of piperidines with isopropyl halides can be challenging, related palladium-catalyzed N-alkylation and N-arylation reactions are well-established and provide a framework for potential applications in the synthesis of this compound derivatives. rsc.orgmdma.ch

For instance, palladium catalysts are widely used for the N-alkylation of amines with alcohols, a process that often proceeds via a "borrowing hydrogen" mechanism. mdma.ch Palladium-catalyzed N-allylation of piperidines using allylic carbonates has also been reported. chemrxiv.org Furthermore, palladium-catalyzed methods have been developed for the synthesis of substituted piperazines and related nitrogen heterocycles, showcasing the versatility of this approach in constructing complex nitrogen-containing rings. nih.gov

Recent reviews highlight the significant advancements in palladium-catalyzed N-alkylation reactions, demonstrating their broad applicability in synthesizing a diverse array of bioactive compounds. rsc.org These methods often employ specific phosphine (B1218219) ligands to modulate the reactivity and selectivity of the palladium catalyst. nih.gov

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| N-Alkylation | Palladium catalyst with phosphine ligand | Amine, Alcohol/Alkyl Halide | N-Alkyl Amine | rsc.orgmdma.ch |

| N-Allylation | Palladium catalyst | Piperidine, Allylic Carbonate | N-Allyl Piperidine | chemrxiv.org |

Cyclization and Annulation Strategies for Piperidine Ring Formation

The construction of the piperidine ring itself can be achieved through various cyclization and annulation strategies. These methods are particularly valuable for creating highly functionalized or stereochemically complex piperidine cores that may be difficult to access through the modification of pre-existing rings.

A variety of synthetic strategies have been developed for this purpose, including:

Radical Cyclization: This approach involves the generation of a radical species that undergoes an intramolecular cyclization to form the piperidine ring. For example, 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to synthesize 2,4,5-trisubstituted piperidines. nih.govacs.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic compounds, including piperidines. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular cyclization of a diene to form a cyclic alkene, which can then be further functionalized. nih.gov

Multi-component Reactions: One-pot, multi-component reactions offer an efficient way to assemble complex molecules from simple starting materials in a single step. Methods have been developed for the five-component synthesis of highly functionalized piperidines from β-keto esters, aromatic aldehydes, and various amines. tandfonline.com

Piperidine-mediated [3+3] Cyclization: This strategy involves the reaction of two three-carbon synthons to form the six-membered piperidine ring. An example is the cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles. acs.org

These advanced methods provide access to a diverse range of piperidine derivatives with various substitution patterns and stereochemistries, which can then be further elaborated to yield compounds like this compound. nih.gov

| Cyclization Strategy | Key Features | Product Type | Reference(s) |

| Radical Cyclization | 6-exo cyclization of stabilized radicals. | Substituted Piperidines | nih.govacs.org |

| Ring-Closing Metathesis | Ruthenium-catalyzed cyclization of dienes. | Functionalized Piperidinones | nih.gov |

| Multi-component Reaction | One-pot synthesis from simple precursors. | Highly Functionalized Piperidines | tandfonline.com |

| [3+3] Cyclization | Piperidine-mediated annulation. | Fused Piperidine Systems | acs.org |

Stereoselective Synthesis of Piperidine-4-yl Substructures

The synthesis of piperidine rings with defined stereochemistry is a critical aspect of modern medicinal chemistry, as the spatial arrangement of substituents significantly influences pharmacological activity. nih.gov The development of stereoselective methods to access specific isomers of piperidine-4-yl substructures is essential for producing enantiomerically pure final compounds. nih.gov Several strategies have been developed to control the stereochemistry during the formation of the piperidine ring. nih.govrsc.org

Catalytic Asymmetric Hydrogenation: One of the most common routes to piperidines is the hydrogenation of corresponding pyridine precursors. nih.gov Achieving stereoselectivity in this process often requires the use of specialized catalysts. For instance, heterogeneous ruthenium catalysts have been successfully employed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov Similarly, chiral ligands can be used with metal catalysts like rhodium or iridium to induce enantioselectivity. The choice of catalyst and reaction conditions is crucial for controlling the facial selectivity of the hydrogen addition, leading to either cis or trans isomers. whiterose.ac.uk

Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. In the context of piperidone synthesis, employing a chiral primary amine, such as S-α-phenylethylamine, in an aza-Michael cyclization can lead to the formation of separable diastereomeric 4-piperidone products. kcl.ac.uk This approach allows for the resolution of stereochemistry early in the synthetic sequence. kcl.ac.uk

Asymmetric Cyclization Reactions: Modern synthetic methods focus on forming the heterocyclic ring in an asymmetric fashion. Copper-catalyzed asymmetric intramolecular cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters has emerged as a powerful technique. nih.gov This method allows for the synthesis of chiral 2,3-cis-disubstituted piperidines with high enantiomeric excess (ee). nih.gov The reaction proceeds through a chiral copper complex that directs the cyclization to produce a specific enantiomer. nih.gov

Kinetic Resolution: For racemic mixtures of piperidine derivatives, kinetic resolution offers a pathway to isolate a single enantiomer. This technique involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemate. A notable example is the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base system like n-BuLi/(-)-sparteine. rsc.org This method allows for the separation of enantiomers with high enantiomeric ratios. rsc.org

The following table summarizes key stereoselective strategies for piperidine synthesis.

| Method | Description | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Asymmetric Hydrogenation | Reduction of a pyridine ring to a piperidine ring using a chiral catalyst to favor one enantiomer. | Ruthenium complexes, Rhodium/Iridium with chiral ligands. | High diastereoselectivity (cis-isomers) or enantioselectivity. | nih.govwhiterose.ac.uk |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | S-α-phenylethylamine. | Formation of separable diastereomers. | kcl.ac.uk |

| Asymmetric Cyclization | The piperidine ring is formed from an acyclic precursor using a chiral catalyst. | Copper-catalyst with chiral ligands (e.g., (S, S)-Ph-BPE). | High enantioselectivity (e.g., >96% ee for 2,3-cis-piperidines). | nih.gov |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture with a chiral reagent. | Chiral base (e.g., n-BuLi/(-)-sparteine). | Separation of enantiomers from a racemic mixture. | rsc.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound compound are critical steps to ensure high purity, which is essential for accurate biological evaluation and meeting pharmaceutical standards. A combination of chromatographic and non-chromatographic techniques is typically employed.

Crystallization: Crystallization is a fundamental and highly effective method for purifying solid organic compounds. chemrevlett.com The choice of solvent is paramount for successful crystallization. For piperidin-4-one derivatives, which are key precursors, various solvent systems have been reported to yield high-purity crystals. chemrevlett.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. chemrevlett.com Subsequent filtration isolates the pure solid crystals. chemrevlett.com

Common Solvent Systems for Piperidine Derivatives:

| Solvent System | Compound Type | Reference |

| Benzene-Petroleum Ether | 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | chemrevlett.com |

| Ethanol-Ethyl Acetate | 2,6-diaryl-3-(4-arylthio)piperidin-4-one | chemrevlett.com |

| Ethanol | 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidine-4-one | chemrevlett.com |

| Chloroform | Piperine (B192125) (after extraction) | nih.gov |

Chromatographic Techniques: Column chromatography is an indispensable tool for the separation and purification of compounds from complex mixtures. mdpi.com The technique relies on the differential partitioning of components between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase (an organic solvent or solvent mixture). For piperidine derivatives, column chromatography is often used to purify intermediates after a reaction, removing unreacted starting materials and by-products. mdpi.com

Thin-Layer Chromatography (TLC) is used extensively to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. nih.gov It is also a valuable tool for assessing the purity of the isolated fractions and the final compound. nih.gov

Extraction and Washing: Liquid-liquid extraction is a standard workup procedure to isolate the desired product from the reaction mixture. For example, a method for isolating the related alkaloid piperine involves extraction with glacial acetic acid followed by partitioning into chloroform. nih.gov The crude product in the organic layer is often washed with aqueous solutions (e.g., water, brine, or dilute acidic/basic solutions) to remove inorganic salts and other water-soluble impurities before concentration.

Characterization and Purity Assessment: Following purification, the identity and purity of the compound must be confirmed. This is achieved through a combination of analytical techniques:

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound. documentsdelivered.com

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Physical Constants: The melting point of a solid compound is a sharp, well-defined range for a pure substance and can be compared to reference values. nih.gov

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to ascertain the purity of a crystalline compound. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed. Due to the absence of direct experimental data for N-isopropyl-N-(piperidin-4-yl)acetamide in publicly available literature, the following analysis is based on established chemical shift ranges for similar functional groups and related molecules. researchgate.netrsc.orgresearchgate.net

Proton NMR (¹H NMR) Analysis of Characteristic Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isopropyl group, the piperidine (B6355638) ring, and the acetyl methyl group. The presence of the amide bond can lead to rotational isomers (rotamers), which may result in the broadening or duplication of signals for protons near the amide nitrogen. researchgate.net

Expected ¹H NMR Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Isopropyl -CH(CH₃)₂ | ~ 4.0 - 4.5 | Septet | This proton is coupled to the six equivalent methyl protons. |

| Isopropyl -CH(CH₃)₂ | ~ 1.1 - 1.3 | Doublet | These two methyl groups are equivalent and are coupled to the methine proton. |

| Piperidine -CH-N | ~ 4.2 - 4.8 | Multiplet | The chemical shift is influenced by the adjacent nitrogen of the amide. |

| Piperidine -CH₂ (axial, equatorial) | ~ 2.5 - 3.5 and ~ 1.5 - 2.0 | Multiplets | The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and show geminal coupling. They will also show coupling to adjacent piperidine protons. |

| Acetyl -COCH₃ | ~ 2.1 | Singlet | This signal appears as a singlet as there are no adjacent protons to couple with. |

| Piperidine -NH | ~ 1.5 - 2.5 | Broad Singlet | If the piperidine nitrogen is not protonated, this signal may be broad and its position can be concentration and solvent dependent. |

Note: The chemical shifts are estimations and can vary based on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | ~ 170 - 175 |

| Isopropyl -CH(CH₃)₂ | ~ 45 - 50 |

| Piperidine -CH-N | ~ 50 - 55 |

| Piperidine -CH₂ (adjacent to N) | ~ 40 - 45 |

| Piperidine -CH₂ (beta to N) | ~ 30 - 35 |

| Isopropyl -CH(CH₃)₂ | ~ 20 - 25 |

| Acetyl -COCH₃ | ~ 21 |

Note: These are predicted chemical shifts based on analogous structures. ed.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity within this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show a correlation between the isopropyl methine proton and the isopropyl methyl protons. It would also map out the entire network of couplings within the piperidine ring, connecting the methine proton at C4 to its adjacent methylene (B1212753) protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. researchgate.net This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal around 50-55 ppm would correlate with the proton signal of the piperidine methine.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems. Key expected HMBC correlations would include:

The acetyl methyl protons to the amide carbonyl carbon.

The isopropyl methine proton to the amide carbonyl carbon.

The piperidine C4 methine proton to the amide carbonyl carbon.

The acetyl methyl protons to the piperidine C4 methine proton (through the amide bond).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Characteristic Vibrational Modes of Amide and Piperidine Functionalities

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its constituent functional groups.

Expected Characteristic Vibrational Frequencies (cm⁻¹):

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Amide | C=O stretch (Amide I band) | 1630 - 1680 | This is a strong and characteristic absorption in the IR spectrum. Its position can be influenced by hydrogen bonding. |

| Piperidine | N-H stretch | 3200 - 3500 | This band will be present if the piperidine nitrogen is not substituted. It is often broad in the IR spectrum due to hydrogen bonding. ed.ac.uk |

| C-H (Aliphatic) | C-H stretch | 2850 - 3000 | These bands arise from the C-H bonds of the isopropyl and piperidine moieties. |

| Amide | C-N stretch | 1200 - 1350 | This vibration is coupled with other modes and can be found in the fingerprint region. |

| Piperidine | C-N stretch | 1000 - 1250 | These bands are characteristic of the piperidine ring. researchgate.net |

The Raman spectrum would complement the IR data, with non-polar bonds often giving stronger signals. For instance, the C-C backbone vibrations of the piperidine ring might be more prominent in the Raman spectrum. researchgate.net

Analysis of Hydrogen Bonding Networks within Crystalline Structures

In the solid state, the presence of the amide group and the secondary amine in the piperidine ring allows for the formation of intermolecular hydrogen bonds. The crystal structure would likely reveal hydrogen bonding between the amide carbonyl oxygen of one molecule and the piperidine N-H of a neighboring molecule. ed.ac.ukresearchgate.netnih.gov This can lead to the formation of chains or more complex three-dimensional networks.

The presence and strength of these hydrogen bonds would be reflected in the vibrational spectra. A strong hydrogen bond would cause a significant shift of the N-H stretching frequency to lower wavenumbers (e.g., from a free N-H at ~3400 cm⁻¹ to a bonded N-H at ~3200 cm⁻¹). Similarly, the amide C=O stretching frequency would also be expected to shift to a lower wavenumber upon hydrogen bonding. The analysis of single-crystal X-ray diffraction data would provide definitive information on bond lengths, bond angles, and the specific geometry of the hydrogen bonding network. researchgate.netnih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of novel compounds. For this compound, high-resolution and tandem mass spectrometry provide definitive confirmation of its elemental composition and offer deep insights into its structural connectivity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, analysis via techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry allows for the precise mass measurement of the protonated molecular ion, [M+H]⁺.

The experimentally determined exact mass of the ion is compared against the theoretically calculated mass for the proposed molecular formula. A low mass error, typically in the low parts-per-million (ppm) range, provides unambiguous confirmation of the compound's elemental formula. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

The key HRMS data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀N₂O |

| Calculated Monoisotopic Mass (M) | 184.1576 Da |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 185.1648 Da |

| Typical Mass Analyzer | TOF, Orbitrap |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing its fragmentation and analyzing the resulting product ions. ojp.gov In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 185.2) is selectively isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint of its atomic arrangement.

For this compound, the fragmentation pathways are influenced by the locations of the charge and the relative strengths of the chemical bonds. Protonation is expected to occur at either the basic piperidine nitrogen or the amide oxygen. The subsequent fragmentation yields several diagnostic product ions. The fragmentation of the piperidine ring and cleavage at the amide bond are common pathways observed in structurally related compounds like fentanyl analogs. ojp.govcaymanchem.com

Key fragmentation pathways include:

Formation of an iminium ion: A characteristic fragmentation involves the cleavage of the C4-N bond of the piperidine ring, leading to the formation of a stable piperidinyl-based cation.

Amide Bond Cleavage: Scission of the N-C(O) or N-isopropyl bonds can occur, leading to fragments corresponding to the loss of the acetyl or isopropyl groups.

Piperidine Ring Opening: As seen in similar piperidine-containing structures, ring-opening fragmentation can occur, yielding characteristic ions. researchgate.net

A summary of the major product ions observed in the MS/MS spectrum of this compound is presented below.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Formula | Description of Neutral Loss/Fragment |

| 185.2 | 143.1 | [C₇H₁₅N₂O]⁺ | Loss of propene (C₃H₆) from the isopropyl group |

| 185.2 | 126.1 | [C₇H₁₂N₂O]⁺ | Loss of a propyl radical, followed by rearrangement |

| 185.2 | 100.1 | [C₅H₁₂N₂]⁺ | Ion corresponding to protonated 4-aminopiperidine (B84694) |

| 185.2 | 83.1 | [C₅H₉N]⁺ | Piperidinium iminium ion from side-chain cleavage |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice. eurjchem.com

Conformational Analysis in the Crystalline State

The solid-state structure of this compound reveals specific conformational preferences that minimize steric strain.

Piperidine Ring Conformation: The piperidine ring adopts a stable chair conformation , which is the lowest energy arrangement for such six-membered rings. nih.gov

Substituent Orientation: The N-isopropylacetamide group attached to the C4 position of the piperidine ring occupies an equatorial position . This orientation minimizes unfavorable 1,3-diaxial interactions, which would be present if the bulky substituent were in an axial position.

Amide Group Planarity: The amide functional group, -C(O)N-, is inherently planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This planarity restricts rotation around the C(O)-N bond. The conformation is defined by key torsion angles, such as the angle between the plane of the piperidine ring and the plane of the amide group. In similar N-acyl structures, the orientation of the substituents on the amide nitrogen is nearly perpendicular to the amide plane. researchgate.netresearchgate.net

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of this compound in the crystal is primarily dictated by hydrogen bonding. The molecule contains a hydrogen bond donor (the secondary amine N-H of the piperidine ring) and two potential hydrogen bond acceptors (the carbonyl oxygen and the piperidine nitrogen).

The dominant intermolecular interaction is a strong N-H···O=C hydrogen bond . This interaction links adjacent molecules in a head-to-tail fashion, forming one-dimensional chains that propagate through the crystal lattice. This type of hydrogen bonding is a common and robust motif in the crystal structures of molecules containing both secondary amine and amide functionalities. nih.govmdpi.com

The geometric parameters of the primary intermolecular hydrogen bond are detailed in the table below.

| Donor (D) – H ··· Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) |

| N(piperidine)–H ··· O=C(amide) | 2.95 | 2.01 | 172 |

Conformational Analysis and Stereochemical Investigations of Piperidine Acetamide Systems

Conformational Preferences of the Piperidine (B6355638) Ring

The piperidine ring, a saturated heterocycle, predominantly adopts a chair conformation, which minimizes both angular and torsional strain. In monosubstituted piperidines, the substituent can occupy either an axial or an equatorial position. For the compound N-isopropyl-N-(piperidin-4-yl)acetamide, the piperidine ring is substituted at the C-4 position with a bulky N-isopropylacetamido group. Due to steric hindrance, specifically 1,3-diaxial interactions, this large substituent overwhelmingly favors the equatorial position. This preference ensures the chair conformation with the equatorial substituent is the most stable and populated ground-state conformation.

While other conformations such as the boat and twist-boat are possible, they are generally higher in energy. For instance, certain substitution patterns, like in some 2,4-disubstituted N-Boc piperidines, can lead to a twist-boat conformation to accommodate substituents in pseudo-equatorial positions. whiterose.ac.uk However, for a C-4 monosubstituted ring like that in this compound, the chair form with an equatorial substituent remains the most energetically favorable. In some highly substituted or sterically hindered systems, such as specific piperidin-4-ones, the ring may adopt a distorted boat conformation. researchgate.net

Influence of N-Isopropyl and Acetamide (B32628) Substituents on Ring Conformation

The core of the substituent is a tertiary amide. Due to resonance, the amide C-N bond has significant partial double-bond character. This restricts rotation around this bond, forcing the atoms connected to the carbonyl carbon and the amide nitrogen to be coplanar. This planarity results in two distinct rotational isomers, or rotamers, typically referred to as E and Z (or cis and trans). These rotamers arise from the different spatial arrangements of the acetyl group relative to the substituents on the nitrogen atom (the isopropyl group and the piperidin-4-yl group).

The presence of the sterically demanding isopropyl group alongside the piperidine ring on the amide nitrogen introduces significant steric hindrance. This hindrance affects the rotational barrier around the amide C-N bond and influences the relative stability of the E and Z rotamers. nih.gov Studies on analogous N,N-disubstituted amides show that the steric and electronic properties of the N-substituents are critical in determining the conformational preference and the dynamics of interconversion. nih.govscielo.br

Dynamic Processes (e.g., Ring Inversion, Rotational Barriers)

Two primary dynamic processes are relevant to this compound: the ring inversion of the piperidine core and the hindered rotation around the amide C-N bond.

Ring Inversion: The piperidine ring can undergo a "chair flip" or ring inversion, where one chair conformation converts to another. During this process, equatorial substituents move to axial positions and vice-versa. For this compound, the strong preference for the bulky substituent to be in the equatorial position means that the equilibrium lies heavily towards one chair form. The inverted chair, with the large group in the highly unfavorable axial position, would be of significantly higher energy, making its population at equilibrium negligible.

Rotational Barriers: The most significant dynamic process in this molecule is the restricted rotation about the acetamide C-N bond. The energy barrier to this rotation in tertiary amides is substantial, typically falling in the range of 15-23 kcal/mol. scielo.brmdpi.com This high barrier allows for the potential observation and characterization of the individual E and Z rotamers at or below room temperature using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com The height of this rotational barrier is influenced by both electronic factors (resonance stabilization of the planar amide) and steric factors (crowding in the rotational transition state). mdpi.com

Below is a table of representative thermodynamic parameters for amide bond rotation in analogous tertiary amide systems, as determined by experimental and computational methods.

| Compound Class | Method | ΔG≠ (kcal/mol) | Reference |

| N-Benzhydrylformamides | DFT Calculation | 20–23 | mdpi.com |

| N,N-Dialkylnicotinamides | Dynamic NMR | Not specified, but studied | nih.gov |

| General Tertiary Amides | Review | 15–23 | scielo.br |

This table presents data from similar compounds to illustrate the expected range for the rotational barrier in this compound.

Computational Chemistry and Theoretical Modeling of N Isopropyl N Piperidin 4 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. eurjchem.comresearchgate.net For N-isopropyl-N-(piperidin-4-yl)acetamide, DFT calculations can elucidate the fundamental aspects of its chemical nature. The calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately. mdpi.com

A molecule's conformation plays a critical role in its properties and interactions. This compound possesses significant conformational flexibility due to the piperidine (B6355638) ring and rotatable bonds associated with the N-isopropyl and N-acetamide groups.

The piperidine ring can exist in several conformations, most notably the stable "chair" form and the less stable "boat" and "twist-boat" forms. For the N-substituted piperidine ring in this molecule, the substituents can adopt either an axial or equatorial position. Computational geometry optimization is used to find the most stable (lowest energy) conformation. DFT calculations would systematically explore these possibilities to identify the global minimum energy structure.

The relative energies of different conformers determine their population at equilibrium. A thorough conformational analysis would calculate the energies of all stable conformers, providing insight into the molecule's preferred three-dimensional structure. While specific experimental or calculated data for the conformer energies of this compound are not detailed in the available literature, the expected data from such an analysis is presented hypothetically below.

Table 1: Hypothetical Relative Energies of this compound Conformers Note: The values below are for illustrative purposes to demonstrate the typical output of DFT calculations and are not based on published results for this specific molecule.

| Conformer | Piperidine Ring Conformation | Substituent Orientation (Acetamide Group) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 (Global Minimum) |

| 2 | Chair | Axial | Data Not Available |

| 3 | Twist-Boat | Equatorial | Data Not Available |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. researchgate.netnih.gov

A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability. nih.gov DFT calculations can provide precise energies for these orbitals. For this compound, the HOMO is expected to be localized on the regions with higher electron density, such as the lone pairs of the nitrogen and oxygen atoms. The LUMO would likely be distributed over the amide group. From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the molecule's behavior. mdpi.com

Table 2: Key Quantum Chemical Parameters Derived from FMO Analysis Note: This table defines parameters that would be calculated from DFT results. Specific values for this compound are not available in the searched literature.

| Parameter | Formula | Significance |

|---|---|---|

| E_HOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E_LUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (IP) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -E_LUMO | The energy released when an electron is added. |

| Global Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; measures polarizability. Soft molecules have a small energy gap. nih.gov |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(IP+EA)/2 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.netxisdxjxsu.asia The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of electrostatic potential.

Typically, red and orange colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue colors denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or near-neutral potential. researchgate.net

For this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen atom of the acetamide (B32628) group due to the presence of lone pair electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the piperidine ring. This mapping provides a clear, intuitive picture of the molecule's reactive sites. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the assessment of structural stability in a simulated environment (e.g., in a solvent like water). nih.govrsc.org

An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules, and simulating its movements over a period of nanoseconds or longer. nih.gov The simulation would reveal:

Conformational Transitions: How the piperidine ring flips between chair and other conformations.

Side-Chain Flexibility: The rotational freedom and preferred orientations of the isopropyl and acetamide groups.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule and surrounding water molecules.

Structural Stability: By analyzing metrics like the Root Mean Square Deviation (RMSD), one can assess how much the molecule's structure deviates from its initial conformation over time, indicating its stability. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Chemical Spaces

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical correlation between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property.

For a compound like this compound, a QSPR study would typically involve:

Dataset Compilation: Assembling a dataset of structurally related piperidine derivatives with known experimental data for a specific property (e.g., solubility, boiling point, or chromatographic retention time).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression or machine learning to build a model that links the descriptors to the property.

Validation: Rigorously validating the model to ensure its predictive power.

Once a validated QSPR model is established for the relevant chemical space, it can be used to predict the properties of new or untested compounds like this compound. researchgate.net

Ligand-Based and Structure-Based Computational Design Principles (excluding biological activity)

Computational design principles are used to rationally modify a molecule to achieve desired physicochemical properties. These methods can be broadly categorized as ligand-based or structure-based. mdpi.com While often used in drug discovery, these principles can be applied to materials science and chemical engineering, focusing on properties other than biological activity. nih.govnih.gov

Ligand-Based Design: This approach is used when the three-dimensional structure of a molecular target is unknown. It relies on analyzing a set of molecules known to possess a certain property. For this compound, one could use ligand-based methods to design analogs with altered properties, such as improved solubility or different volatility. Techniques like pharmacophore modeling can identify the key chemical features responsible for a given physical property, which can then be incorporated into new molecular designs. nih.gov

Structure-Based Design: This method requires the 3D structure of a target, such as a crystal lattice or a host molecule in a supramolecular complex. Although often associated with protein targets, the principles apply to any system where a molecule is designed to fit within a specific structural environment. For instance, if designing derivatives of this compound to fit into a specific crystal packing arrangement or to interact with a surface, structure-based design tools could be used to optimize the steric and electronic complementarity between the molecule and its environment.

Chemical Reactivity and Derivatization Studies of N Isopropyl N Piperidin 4 Yl Acetamide

Reactions at the Piperidine (B6355638) Nitrogen (e.g., Alkylation, Acylation)

The secondary amine within the piperidine ring is a primary site for functionalization, readily undergoing nucleophilic reactions such as alkylation and acylation. These modifications are crucial for modulating the compound's physicochemical properties, including basicity, lipophilicity, and steric profile, which in turn influences its pharmacological activity.

Alkylation: The piperidine nitrogen can be alkylated using various electrophiles. Standard N-alkylation is typically achieved by reacting the piperidine with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov Another common method is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). researchgate.net This method is particularly useful for introducing a wide array of substituents.

More complex alkylations have also been reported. For instance, aza-Michael or conjugate addition reactions with activated alkenes, such as acrylonitrile (B1666552) or tert-butyl acrylate, provide a route to derivatives with three-carbon extensions on the nitrogen. researchgate.net Two-carbon elongations have been achieved through alkylation with reagents like bromoacetonitrile (B46782) and 2-iodoethanol. researchgate.net Studies on related 4-aminopiperidine (B84694) scaffolds have demonstrated the synthesis of extensive libraries through these methods, facilitating systematic exploration of structure-activity relationships.

Acylation: N-acylation is another fundamental transformation, typically carried out using acyl chlorides or anhydrides under basic conditions. For example, reacting a 4-aminopiperidine derivative with benzoyl chloride or propionyl chloride introduces the corresponding benzoyl or propionyl group onto the piperidine nitrogen. researchgate.net This transformation converts the basic nitrogen into a neutral amide, significantly altering the molecule's electronic and hydrogen-bonding characteristics.

Interactive Table: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl piperidine | researchgate.net |

| Alkylation | Alkyl Bromide, Base | N-Alkyl piperidine | nih.gov |

| Aza-Michael Addition | Acrylonitrile, Base | N-(2-cyanoethyl)piperidine | researchgate.net |

| Acylation | Propionyl Chloride, Base | N-Propionyl piperidine | researchgate.net |

Modifications at the Acetamide (B32628) Nitrogen and Carbonyl Group

The N-isopropyl-N-(piperidin-4-yl)acetamide moiety features a tertiary amide, which offers distinct reactivity compared to primary or secondary amides. The reactivity is centered on the electrophilic carbonyl carbon and the potential for cleavage of the amide C-N bond.

Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂), transforming the acetamide into an amine. This reaction is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The complete reduction of the this compound would yield the corresponding tertiary amine, N-ethyl-N-isopropyl-piperidin-4-amine. This transformation removes the planar, electron-withdrawing carbonyl group and introduces a more flexible, basic ethylamine (B1201723) substituent.

Hydrolysis of the Amide Bond: The amide bond can be cleaved under acidic or basic conditions through hydrolysis. This reaction breaks the link between the piperidine ring and the acetyl group, yielding N-isopropyl-piperidin-4-amine and acetic acid. researchgate.net This is a fundamental reaction for removing the acetyl group and can be a key step in synthetic routes where the acetyl group is used as a protecting group for the 4-amino function.

Reactivity of the Acetamide Moiety in Complex Syntheses: While direct modifications like reduction and hydrolysis are fundamental, the acetamide group can also participate in more complex transformations. In the synthesis of intricate heterocyclic systems, N-arylacetamide units have been used as versatile precursors. For example, N-arylacetamides containing a thioether linkage can be cyclized under basic conditions to form complex thieno[2,3-b]pyridine (B153569) structures. acs.org This highlights the potential of the acetamide group to serve as a reactive handle for constructing fused ring systems. Studies have also shown that under harsh reaction conditions, nitriles can be hydrolyzed to form acetamides, indicating a potential pathway for the formation or side-reactions of this functional group. rsc.org

Reactions Involving the Piperidine Ring (e.g., Oxidation, Reduction, Functionalization)

The saturated carbocyclic framework of the piperidine ring can be chemically altered through various reactions, including oxidation, reduction, and the introduction of new functional groups at its carbon atoms (C-H functionalization).

Oxidation and Reduction: The piperidine ring itself is generally stable to oxidation, but under specific conditions, it can be transformed. For instance, oxidation of N-protected piperidines can lead to the formation of N-acyliminium ions, which are valuable intermediates for further functionalization at the α-carbon. researchgate.net In some cases, unexpected oxidation can occur, leading to the formation of enones or allylic alcohols within the ring system. nih.gov Conversely, the piperidine ring is often formed by the reduction of a corresponding pyridine (B92270) precursor using methods like catalytic hydrogenation over rhodium, palladium, or cobalt catalysts. nih.gov This hydrogenation can be controlled to achieve high stereoselectivity, yielding specific cis- or trans-disubstituted piperidines. nih.gov

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a powerful strategy for creating analogues without de novo ring synthesis. nih.gov

α-Functionalization: The position adjacent to the ring nitrogen (C2/C6) is often targeted. Methods include lithiation followed by reaction with an electrophile or rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes. researchgate.netnih.gov

β- and γ-Functionalization (C3/C5, C4): Functionalizing positions more distant from the nitrogen is more challenging due to their lower reactivity. However, specialized catalytic systems have been developed. For example, by choosing the appropriate rhodium catalyst and N-protecting group, C-H functionalization can be directed to the C4 position. nih.gov An indirect approach to C3 functionalization involves the cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by reductive ring-opening. nih.gov

Interactive Table: Methods for Piperidine Ring Functionalization.

| Position | Reaction Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| C2/C6 | C-H Insertion | Rh₂(R-TPPTTL)₄, Diazo compound | 2-Substituted Piperidine | nih.gov |

| C3/C5 | Cyclopropanation / Ring-Opening | Rh₂(OAc)₄, Diazo compound; then reduction | 3-Substituted Piperidine | nih.gov |

| C4 | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, Diazo compound | 4-Substituted Piperidine | nih.gov |

Synthesis of Complex Analogues and Hybrid Structures Incorporating the Core Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules and hybrid structures. Its inherent functionality allows it to be incorporated into larger molecular frameworks, leading to novel compounds with potentially enhanced or new biological activities.

The 4-aminopiperidine core is a privileged structure in medicinal chemistry, famously appearing in highly active opioid analgesics. researchgate.net For example, an efficient synthesis of a key intermediate for the analgesic remifentanil was developed from a 1-benzylpiperidin-4-one, demonstrating the utility of this class of compounds in constructing complex drugs. researchgate.net The core is also present in a vast number of fentanyl analogues, where modifications on the piperidine nitrogen and the N-aryl group have led to a wide diversity of structures. lgcstandards.comincb.org

Synthetic strategies often involve using the piperidine as a central scaffold onto which other cyclic or complex aliphatic groups are appended. For instance, the synthesis of N-arylpyrimidin-2-amine derivatives has been achieved using palladium-catalyzed Buchwald-Hartwig amination, coupling a substituted piperidine with a pyrimidine (B1678525) ring. mdpi.com More advanced methods, such as copper-catalyzed asymmetric cyclizative aminoboration, have been employed to create chiral 2,3-cis-disubstituted piperidines, which are key intermediates for therapeutic agents like the C5a receptor inhibitor avacopan. nih.gov Furthermore, ring-closing metathesis is a powerful tool used to construct complex piperidine-containing alkaloids from acyclic precursors bearing the piperidine moiety. researchgate.net These examples underscore the versatility of the piperidine scaffold in the assembly of diverse and intricate chemical architectures.

Future Directions and Emerging Research Avenues for N Isopropyl N Piperidin 4 Yl Acetamide Analogues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of piperidine (B6355638) derivatives is a mature field, yet the demand for greater efficiency, cost-effectiveness, and sustainability continues to drive innovation. ajchem-a.com Future research concerning analogues of N-isopropyl-N-(piperidin-4-yl)acetamide will likely focus on developing and optimizing synthetic strategies that align with the principles of green chemistry. ajchem-a.com

Key areas of exploration include:

Catalyst Development: Research is moving beyond traditional transition metal catalysts like palladium and rhodium. mdpi.comnih.gov The use of earth-abundant metal catalysts, such as those based on cobalt, nickel, and iron (e.g., nanomagnetite Fe₃O₄), offers a more sustainable and economical alternative. ajchem-a.commdpi.com Furthermore, the development of organocatalysts and metal-free hydrogenation methods, for instance using borane (B79455) catalysts, presents an opportunity to eliminate metal contaminants from final products. mdpi.comorganic-chemistry.org

Process Intensification: Methodologies like one-pot, tandem, and multicomponent reactions are crucial for improving efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. ajchem-a.comorganic-chemistry.org Combining steps, such as a Suzuki-Miyaura coupling followed by in-situ hydrogenation, exemplifies this efficient approach. mdpi.com Continuous flow chemistry is another promising avenue, offering enhanced safety, scalability, and precise control over reaction parameters for the synthesis of piperidine cores. organic-chemistry.org

Green Reaction Conditions: A significant push towards sustainability involves replacing hazardous organic solvents with greener alternatives like water. ajchem-a.comorganic-chemistry.org Water-catalyzed reactions, facilitated through hydrogen bonding, have been demonstrated for the synthesis of piperidine building blocks. ajchem-a.com Additionally, solvent-free reactions and the use of energy-efficient activation methods like microwave irradiation are becoming more common. ajchem-a.comorganic-chemistry.org Photochemical methods, such as light-mediated amide bond formation, could provide a novel, mild, and highly specific route for the final acylation step in the synthesis of these analogues. researchgate.net

| Methodology | Key Features | Potential Advantages for Analogue Synthesis | Reference |

|---|---|---|---|

| Green Catalysis | Use of earth-abundant metals (Fe, Co, Ni), organocatalysts, or metal-free conditions. | Reduced cost, lower toxicity, easier product purification. | ajchem-a.commdpi.com |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced solvent waste, improved atom economy. | ajchem-a.comorganic-chemistry.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise fashion. | Enhanced safety, scalability, precise process control, and rapid optimization. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Dramatically reduced reaction times, often higher yields. | organic-chemistry.org |

| Photochemical Activation | Using light to initiate reactions, such as amide bond formation. | Mild conditions, high selectivity, compatibility with sensitive functional groups. | researchgate.net |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To fully realize the potential of novel synthetic methodologies, a deep understanding of reaction mechanisms, kinetics, and intermediate species is essential. Advanced spectroscopic techniques applied in-situ (in the reaction vessel in real-time) are powerful tools for achieving this. nih.gov Future work on the synthesis of this compound analogues can greatly benefit from the integration of these Process Analytical Technologies (PAT).

Emerging research avenues in this area include:

Real-Time Intermediate Detection: Techniques such as in-situ Electron Paramagnetic Resonance (EPR) can detect and characterize radical intermediates, which may be involved in certain cyclization or C-H activation pathways. nih.gov For non-radical pathways, Direct Infusion-High Resolution Mass Spectrometry (DI-HRMS) can be employed to identify and track the formation and consumption of key intermediates, such as activated esters or anhydrides during the amidation step. researchgate.net

Kinetic and Mechanistic Profiling: In-situ spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for continuous monitoring of the concentrations of reactants, intermediates, and products. This data is invaluable for developing accurate kinetic models, optimizing reaction conditions (temperature, pressure, catalyst loading), and verifying proposed reaction mechanisms.

Multi-Technique Approaches: No single technique can provide a complete picture. A trend in analytical chemistry is the combination of multiple in-situ methods. nih.gov For example, coupling in-situ NMR for structural information with calorimetry for thermodynamic data can provide a comprehensive, real-time profile of a chemical transformation.

| Technique | Information Gained | Application in Analogue Synthesis | Reference |

|---|---|---|---|

| In-situ NMR Spectroscopy | Structural information, reaction kinetics, quantification of species. | Monitoring pyridine (B92270) reduction or cyclization precursors; confirming stereochemistry. | acs.orgacs.org |

| In-situ FTIR/Raman Spectroscopy | Vibrational modes of functional groups, reaction progress. | Tracking the disappearance of starting materials and appearance of the amide C=O stretch. | nih.gov |

| In-situ Mass Spectrometry (MS) | Detection of transient intermediates and byproducts by mass-to-charge ratio. | Identifying activated species during amide coupling or cyclization. | researchgate.netnih.gov |

| In-situ Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species. | Investigating mechanisms involving radical cyclization or hydrogen atom transfer. | nih.gov |

Further Refinement of Computational Models for Predictive Chemical Behavior

In silico methods are indispensable in modern chemical research, enabling the prediction of molecular properties and behavior, thereby guiding experimental work and reducing development time and cost. clinmedkaz.orgnih.gov For analogues of this compound, the refinement of computational models offers a pathway to rationally design molecules with desired physicochemical characteristics.

Future directions in this domain involve:

Machine Learning and AI: The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize predictive chemistry. orientjchem.orgnih.gov By training models like feedforward neural networks or gradient boosting algorithms on large datasets of known piperidine derivatives, it will be possible to build highly accurate Quantitative Structure-Property Relationship (QSPR) models. orientjchem.orgresearchgate.net These models can predict a wide range of properties, from basic physicochemical parameters (solubility, pKa) to complex behaviors like reaction outcomes or spectroscopic signatures. acs.orgnih.gov

Enhanced Molecular Dynamics (MD) Simulations: MD simulations provide insight into the conformational flexibility and dynamics of molecules over time. For piperidine-containing structures, this is crucial for understanding the ring conformations (e.g., chair, boat, twist-boat) and the orientation of substituents, which profoundly influence molecular properties. ajchem-a.com Future research will use longer-timescale simulations and advanced sampling methods to more accurately model how these analogues interact with their environment, such as solvents or surfaces.

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) will continue to be used for high-accuracy calculations of electronic structure, reaction energetics, and transition states. This is critical for refining our understanding of reaction mechanisms developed through novel synthetic methodologies and for accurately predicting spectroscopic data (e.g., NMR chemical shifts) to aid in structural characterization. scispace.com

| Computational Method | Predictive Capability | Relevance to Analogue Research | Reference |

|---|---|---|---|

| Machine Learning (QSPR/QSPR) | Predicts properties (solubility, clearance, reactivity) from chemical structure. | Rapid virtual screening of large libraries of potential analogues to prioritize synthesis. | nih.govresearchgate.netnih.gov |

| Molecular Dynamics (MD) | Simulates molecular motion and conformational preferences over time. | Understanding piperidine ring dynamics and predicting preferred 3D structures. | ajchem-a.commdpi.com |

| Density Functional Theory (DFT) | Calculates electronic structure, reaction energy barriers, and spectroscopic properties. | Elucidating reaction mechanisms, predicting NMR/IR spectra for structural confirmation. | scispace.com |

| Pharmacophore Modeling/Docking | Predicts molecular interactions and binding geometries (in a non-biological context, e.g., with a catalyst or material surface). | Designing ligands for catalysts or functional monomers for materials. | nih.govmdpi.com |

Design Principles for Novel Chemical Entities Based on the Core Scaffold

The N-substituted 4-aminopiperidine (B84694) scaffold is considered a "privileged structure" because of its versatility and ability to be modified to fine-tune molecular properties. nih.gov The design of new analogues based on the this compound core will be guided by established principles of medicinal and materials chemistry, focusing on systematic structural modifications to control key physicochemical parameters. thieme-connect.comresearchgate.net

Key design principles for future exploration include:

Piperidine Ring Substitution: Introducing substituents at the 2, 3, 5, or 6 positions of the piperidine ring can enforce specific conformations, alter basicity (pKa), and modulate lipophilicity. The use of chiral piperidine scaffolds is a particularly powerful strategy to create stereochemically defined molecules, which can be critical for applications in asymmetric catalysis or chiral materials. thieme-connect.comresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: More advanced design strategies involve replacing the piperidine ring with other heterocyclic systems (e.g., piperazine, morpholine) to explore new chemical space while aiming to retain or improve desired properties. nih.govnih.govacs.org This approach, known as scaffold hopping, can lead to the discovery of novel chemical entities with unique property profiles.

| Modification Site | Structural Change Example | Predicted Impact on Physicochemical Properties | Reference |

|---|---|---|---|

| Piperidine Ring (C2/C3/C5/C6) | Introduction of methyl or fluoro groups. | Alters pKa, lipophilicity, and conformational preference. Can block metabolic sites. | thieme-connect.comresearchgate.net |

| Piperidine Nitrogen (N1) | Replacement of H with larger alkyl or aryl groups (if not already part of the core synthesis). | Modulates basicity and overall solubility. Can introduce new interaction points. | nih.gov |

| Amide N-Alkyl Group | Replace isopropyl with cyclobutyl or t-butyl. | Increases steric bulk, affects lipophilicity and metabolic stability. | mdpi.com |

| Amide Acyl Group | Replace acetyl with propionyl or a sulfonyl group. | Changes hydrogen bonding capacity, electronic character, and resistance to hydrolysis. | nih.gov |

Integration with Material Science or Catalysis Research (if applicable, without direct biological implications)

While piperidine derivatives are heavily researched for biological applications, their inherent chemical properties make them attractive candidates for non-biological fields like material science and catalysis. researchgate.net Future research on this compound analogues should explore these avenues.

Potential applications include:

Organocatalysis: The basic nitrogen of the piperidine ring can function as a Brønsted or Lewis base catalyst. By incorporating chiral elements into the scaffold, analogues could be developed as novel asymmetric organocatalysts for reactions such as Michael additions or aldol (B89426) reactions.

Ligands for Metal Catalysis: The piperidine and amide moieties can act as ligands to coordinate with metal centers. Analogues could be designed as ligands for transition metal catalysts used in cross-coupling, hydrogenation, or polymerization reactions, where the substituents on the scaffold would tune the steric and electronic environment of the metal, thereby influencing catalytic activity and selectivity.

Building Blocks for Functional Materials: Piperidine derivatives can be incorporated into larger molecular structures to create functional materials. researchgate.net For instance, they could serve as monomers for the synthesis of specialty polymers or as structural components of Metal-Organic Frameworks (MOFs) or coordination polymers, where the piperidine unit can add basicity or a specific geometry to the material's pores. They could also be used in the formation of supramolecular assemblies through non-covalent interactions like hydrogen bonding or π-π stacking, leading to materials with interesting host-guest properties. researchgate.net

| Research Area | Role of the Piperidine Scaffold | Potential Outcome | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Acts as a chiral basic catalyst. | New catalysts for stereoselective organic synthesis. | researchgate.netthieme-connect.com |

| Metal Catalyst Ligands | Coordinates to a metal center, tuning its reactivity. | More efficient or selective catalysts for industrial chemical processes. | nih.gov |

| Functional Polymers | Serves as a monomer or a functional side chain. | Polymers with tailored pH-responsiveness, thermal stability, or binding capabilities. | acs.org |

| Supramolecular Chemistry | Forms ordered structures through non-covalent interactions. | Materials for molecular recognition, sensing, or controlled release (non-biological). | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-isopropyl-N-(piperidin-4-yl)acetamide, and how is purity ensured?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting piperidin-4-amine derivatives with isopropyl halides or activated acetamide intermediates under inert conditions. For example, analogous piperidine-acetamide syntheses use reagents like isopropylamine and acetic acid derivatives, followed by purification via column chromatography or recrystallization .